Stereochemistry-Driven LSD1 Inhibitory Potency: (1R,2S) vs. (1S,2R) Configuration
In a study of optically pure lysine-phenylcyclopropylamine conjugates, the (1R,2S)-configured 1,2-disubstituted cyclopropane isomer NCD18 exhibited approximately 11-fold greater LSD1 inhibitory potency than its (1S,2R) counterpart, while NCD25 showed a 4-fold potency advantage for the (1R,2S) isomer [1]. This establishes that the (1R,2S) absolute stereochemistry can be a decisive determinant of target engagement in enzyme inhibition assays, providing a rationale for sourcing the specific enantiomer rather than racemic or stereochemically undefined material.
| Evidence Dimension | LSD1 inhibitory activity fold-change |
|---|---|
| Target Compound Data | ~11-fold (NCD18) and ~4-fold (NCD25) greater potency |
| Comparator Or Baseline | (1S,2R)-NCD18 and (1S,2R)-NCD25 (assigned baseline potency of 1×) |
| Quantified Difference | 11-fold and 4-fold potency advantage for (1R,2S) over (1S,2R) |
| Conditions | Recombinant LSD1 enzyme inhibition assay |
Why This Matters
Procurement of the (1R,2S) enantiomer directly mirrors the active configuration required for LSD1-targeted probe development, avoiding the activity loss inherent in racemic or antipodal material.
- [1] Itoh, Y.; Suzuki, T.; Miyata, N. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Comput. Struct. Biotechnol. J. 2014, 9 (15), e201402002. DOI: 10.5936/csbj.201402002. View Source
